

Application Notes and Protocols for Basic Red 76 in Flow Cytometry

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Compound of Interest

Compound Name: *Basic red 76*

Cat. No.: *B109182*

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Introduction

Basic Red 76 is a synthetic monoazo dye that functions as a cationic, water-soluble colorant. [1][2][3] Traditionally used in the textile and cosmetics industries, its chemical properties suggest a potential application in biological staining.[1][4] Specifically, **Basic Red 76** possesses characteristics of an amine-reactive dye, making it a candidate for cell viability assessment in flow cytometry.[5][6] Amine-reactive dyes are valuable tools for distinguishing live from dead cells, a critical step for ensuring data integrity in flow cytometry analysis.[5][7][8] Dead cells can exhibit increased autofluorescence and non-specific antibody binding, leading to inaccurate results.[5][8]

The principle of amine-reactive viability dyes lies in the integrity of the cell membrane. In live cells, the intact membrane prevents the dye from entering the cytoplasm, restricting its reaction to primary amines on the cell surface, which results in dim staining.[5][9] Conversely, dead or membrane-compromised cells are permeable to the dye, allowing it to react with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[5][9] A key advantage of this covalent binding is its stability, which allows for subsequent fixation and permeabilization steps for intracellular staining without significant loss of the viability signal.[5][9]

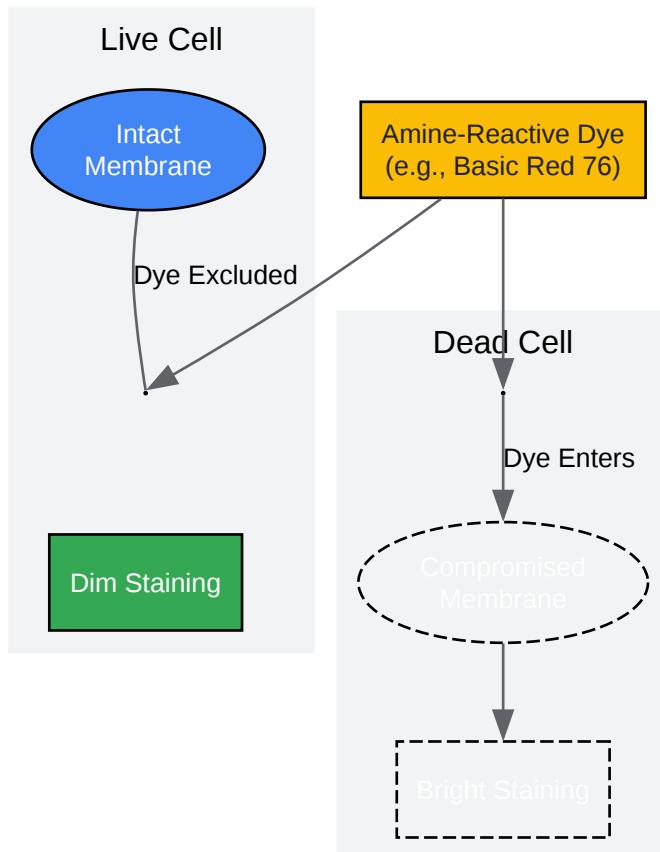
Disclaimer: The application of **Basic Red 76** in flow cytometry is not well-documented in peer-reviewed literature. The following protocols and notes are based on the general principles of well-characterized amine-reactive viability dyes. Extensive validation, including determination of

optimal staining concentration, and excitation/emission spectra, is mandatory before experimental use.

Principle of Staining

The differential staining of live and dead cells with an amine-reactive dye like **Basic Red 76** is based on cell membrane permeability.

Mechanism of Amine-Reactive Viability Dye



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Caption: Mechanism of an amine-reactive viability dye.

Quantitative Data

The following table summarizes the known physical and chemical properties of **Basic Red 76**. Optimal parameters for flow cytometry applications must be determined empirically by the user.

Property	Value	Reference
Chemical Formula	<chem>C20H22N3O2Cl</chem>	[3]
Molecular Weight	387.86 g/mol	N/A
Physical Form	Red powder	[1] [3]
Solubility	Water, limited in DMSO (1-10 g/L), Ethanol (0.3-3 g/L)	[1] [2] [3] [10]
UV-Vis Maxima (nm)	235, 332, 503	[1] [2] [10]

N/A: Not available in the searched resources.

The following table provides a template for researchers to record their empirically determined optimal settings for **Basic Red 76** in their specific flow cytometer.

Parameter	User-Determined Value
Excitation Wavelength (nm)	
Emission Wavelength (nm)	
Optimal Concentration (μ M)	
Incubation Time (min)	
Incubation Temperature ($^{\circ}$ C)	

Experimental Protocols

Protocol 1: Preparation of Basic Red 76 Stock Solution

Materials:

- **Basic Red 76** powder
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), $\text{Ca}^{2+}/\text{Mg}^{2+}$ free
- Microcentrifuge tubes

Procedure:

- Due to its limited solubility in DMSO, initial testing is recommended.[\[1\]](#)[\[2\]](#)[\[10\]](#) Aim to prepare a 1 mM stock solution.
- Weigh out the appropriate amount of **Basic Red 76** powder.
- Add the calculated volume of DMSO to achieve a 1 mM concentration.
- Vortex thoroughly to ensure complete dissolution. If the dye does not fully dissolve, try gentle warming or sonication. If solubility remains an issue, a lower concentration stock solution may be necessary.
- Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light.

Protocol 2: Staining of Live Cells for Viability Analysis

Materials:

- Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- **Basic Red 76** stock solution (from Protocol 1)
- Protein-free buffer (e.g., PBS)
- Flow cytometry tubes

Procedure:

- Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in a protein-free buffer. Staining in the presence of protein (e.g., BSA or serum) may lead to non-specific staining and should be avoided.
- Create a working solution of **Basic Red 76** by diluting the stock solution in protein-free PBS. The optimal concentration needs to be determined by titration, but a starting range of 0.5-2 μM is suggested.
- Add the diluted **Basic Red 76** to the cell suspension.
- Incubate for 15-30 minutes at room temperature or 4°C, protected from light. Incubation at 4°C may help to slow down cell death processes during staining.
- Wash the cells twice with 2 mL of flow cytometry staining buffer (e.g., PBS with 2% FBS).
- Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.
- Analyze the cells on a flow cytometer. Live cells will exhibit dim red fluorescence, while dead cells will show bright red fluorescence.^[5]

Protocol 3: Staining of Cells Prior to Fixation and Permeabilization

Materials:

- Cell suspension
- **Basic Red 76** stock solution (from Protocol 1)
- Protein-free buffer (e.g., PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Flow cytometry tubes

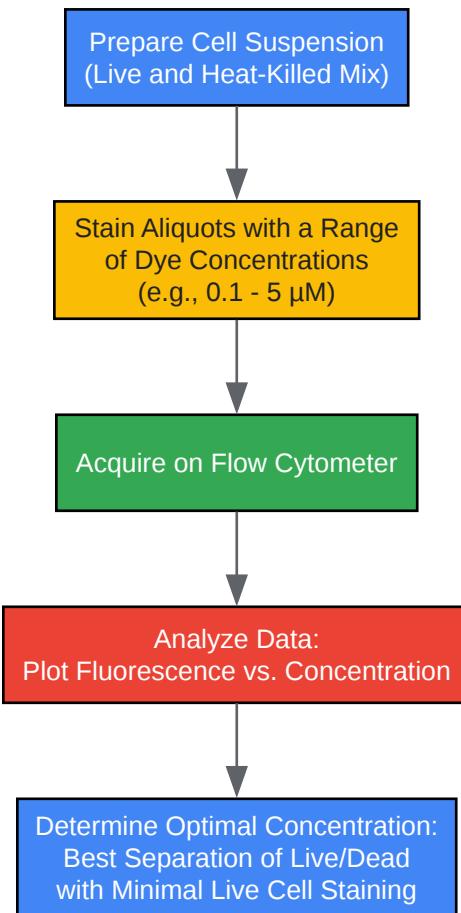
Procedure:

- Perform the staining of live cells as described in Protocol 2, steps 1-4.
- After incubation with **Basic Red 76**, wash the cells once with 2 mL of flow cytometry staining buffer.
- Proceed with your standard fixation and permeabilization protocol for intracellular staining. The covalent bond formed between **Basic Red 76** and cellular amines should be stable throughout these procedures.[5][9]
- After fixation and permeabilization, proceed with staining for intracellular targets using fluorochrome-conjugated antibodies.
- Wash the cells as required by your intracellular staining protocol.
- Resuspend the final cell pellet in flow cytometry staining buffer and analyze.

Experimental Workflows and Data Analysis

Workflow for Determining Optimal Staining Concentration

Workflow for Titration of Basic Red 76

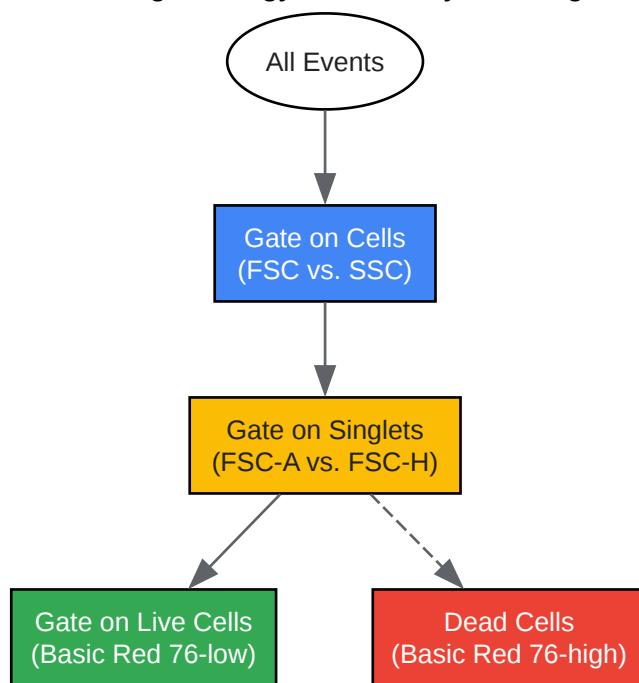
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Caption: Workflow for optimizing dye concentration.

Gating Strategy for Viability

A typical gating strategy involves first identifying the cell population of interest based on forward and side scatter, followed by excluding doublets. Finally, the live and dead cells are distinguished based on their fluorescence intensity in the channel detecting **Basic Red 76**.

Gating Strategy for Viability Staining



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Caption: A sequential gating strategy for analysis.

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